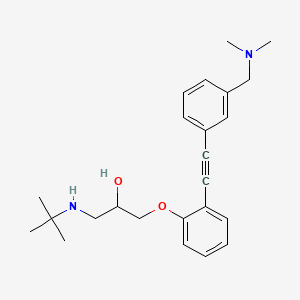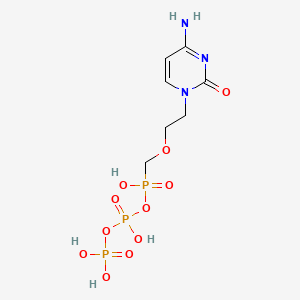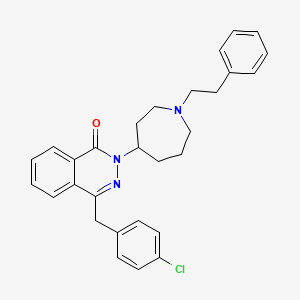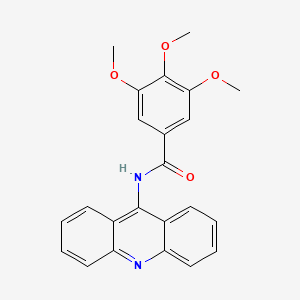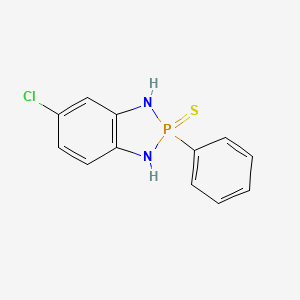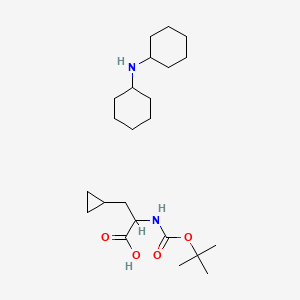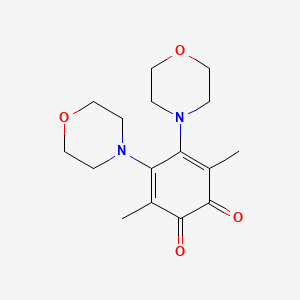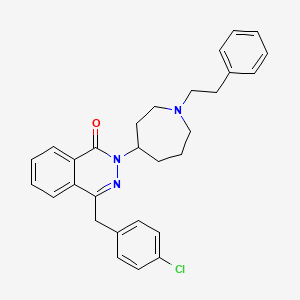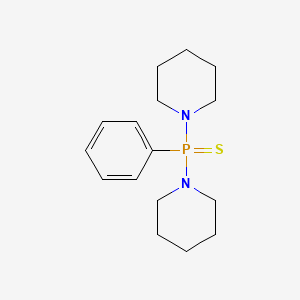
1-(Phenyl(1-piperidinyl)phosphorothioyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenyl(1-piperidinyl)phosphorothioyl)piperidine is a complex organic compound that features a piperidine ring bonded to a phenyl group and a phosphorothioyl group. This compound is part of the broader class of phenylpiperidines, which are known for their diverse pharmacological effects, including central nervous system activity .
Vorbereitungsmethoden
The synthesis of 1-(Phenyl(1-piperidinyl)phosphorothioyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of piperidine with phenylphosphorothioyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods often involve the use of catalysts to increase yield and efficiency .
Analyse Chemischer Reaktionen
1-(Phenyl(1-piperidinyl)phosphorothioyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Common reagents used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions but often include derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
1-(Phenyl(1-piperidinyl)phosphorothioyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of 1-(Phenyl(1-piperidinyl)phosphorothioyl)piperidine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can lead to changes in neurotransmitter release and receptor sensitivity, contributing to its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
1-(Phenyl(1-piperidinyl)phosphorothioyl)piperidine is unique compared to other phenylpiperidines due to its phosphorothioyl group, which imparts distinct chemical and biological properties. Similar compounds include:
Pethidine: Known for its analgesic properties.
Paroxetine: A selective serotonin reuptake inhibitor used in the treatment of depression.
Ketobemidone: An opioid analgesic with NMDA antagonist properties.
These compounds share the phenylpiperidine core but differ in their functional groups and pharmacological effects, highlighting the uniqueness of this compound .
Eigenschaften
CAS-Nummer |
89169-29-9 |
|---|---|
Molekularformel |
C16H25N2PS |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
phenyl-di(piperidin-1-yl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H25N2PS/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11H,2-3,6-9,12-15H2 |
InChI-Schlüssel |
BKAVFXANEDZDFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)P(=S)(C2=CC=CC=C2)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


